N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of hydrazones. It is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2,4,6-trimethoxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:
2,4,6-trimethoxybenzaldehyde+thiophene-2-carbohydrazide→N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its analogs .
Biological Activity
N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a hydrazone compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and the underlying mechanisms of action based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C15H16N2O4S
- Molecular Weight: 320.4 g/mol
- IUPAC Name: N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide
This compound features a thiophene ring linked to a hydrazone structure, which is pivotal for its biological activity. The trimethoxyphenyl group enhances its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2,4,6-trimethoxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is conducted under reflux conditions with an acid catalyst to facilitate the process. The resulting product can be purified through recrystallization from suitable solvents.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity:
Several studies have demonstrated the cytotoxic effects of this compound against cancer cell lines. For instance:
- HepG2 Cell Line: The compound showed significant cytotoxicity with an IC50 value indicating potent inhibition of cell growth. Flow cytometry analysis revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis through mechanisms involving the upregulation of pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Table 1: Cytotoxic Activity Against HepG2 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | < 10 | Induces G2/M phase arrest and apoptosis |
Podophyllotoxin | 1.38 | Reference compound |
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest moderate activity against Gram-positive bacteria while being less effective against fungal strains .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Apoptosis Induction: Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest: The compound's ability to induce G2/M phase arrest is crucial for its anticancer properties .
Case Studies
Case Study 1: Cytotoxicity in HepG2 Cells
In a study assessing the cytotoxic effects on HepG2 cells, treatment with this compound resulted in a marked increase in early and late apoptosis rates compared to untreated controls. This study highlights the compound's potential as a therapeutic agent in liver cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that while it was effective against certain Gram-positive bacteria, it showed limited activity against fungal pathogens .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4S/c1-19-10-7-12(20-2)11(13(8-10)21-3)9-16-17-15(18)14-5-4-6-22-14/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
HMFDFROWGRWJOL-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC=CS2)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
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